Nodulisporic acid

CAS No.: 163120-03-4

Cat. No.: VC1856826

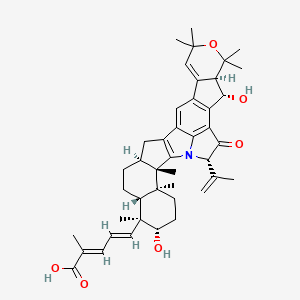

Molecular Formula: C43H53NO6

Molecular Weight: 679.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 163120-03-4 |

|---|---|

| Molecular Formula | C43H53NO6 |

| Molecular Weight | 679.9 g/mol |

| IUPAC Name | (2E,4E)-5-[(3S,4S,7S,8S,9R,12S,23R,24S,28S)-7,24-dihydroxy-3,4,8,20,20,22,22-heptamethyl-27-oxo-28-prop-1-en-2-yl-21-oxa-1-azaoctacyclo[13.13.1.02,14.03,12.04,9.017,25.018,23.026,29]nonacosa-2(14),15,17(25),18,26(29)-pentaen-8-yl]-2-methylpenta-2,4-dienoic acid |

| Standard InChI | InChI=1S/C43H53NO6/c1-21(2)33-36(47)31-30-24(27-20-39(4,5)50-40(6,7)32(27)35(30)46)19-25-26-18-23-13-14-28-41(8,16-11-12-22(3)38(48)49)29(45)15-17-42(28,9)43(23,10)37(26)44(33)34(25)31/h11-12,16,19-20,23,28-29,32-33,35,45-46H,1,13-15,17-18H2,2-10H3,(H,48,49)/b16-11+,22-12+/t23-,28-,29-,32+,33-,35+,41-,42-,43+/m0/s1 |

| Standard InChI Key | UNCVXXVJJXJZII-QLETUHIQSA-N |

| Isomeric SMILES | CC(=C)[C@H]1C(=O)C2=C3N1C4=C(C3=CC5=C2[C@H]([C@H]6C5=CC(OC6(C)C)(C)C)O)C[C@H]7[C@]4([C@]8(CC[C@@H]([C@@]([C@@H]8CC7)(C)/C=C/C=C(\C)/C(=O)O)O)C)C |

| SMILES | CC(=C)C1C(=O)C2=C3N1C4=C(C3=CC5=C2C(C6C5=CC(OC6(C)C)(C)C)O)CC7C4(C8(CCC(C(C8CC7)(C)C=CC=C(C)C(=O)O)O)C)C |

| Canonical SMILES | CC(=C)C1C(=O)C2=C3N1C4=C(C3=CC5=C2C(C6C5=CC(OC6(C)C)(C)C)O)CC7C4(C8(CCC(C(C8CC7)(C)C=CC=C(C)C(=O)O)O)C)C |

Introduction

Chemical Structure and Properties

Nodulisporic acids comprise a family of structurally related compounds that share a common indole diterpene skeleton but differ in their oxidation patterns and functional group substitutions. These compounds feature a polycyclic framework with an indole nucleus fused to a complex terpene-derived structure.

Major Structural Variants

Several structural variants of nodulisporic acid have been identified and characterized, including nodulisporic acids A, C, and D, among others. Nodulisporic acid C (C43H57NO5) has a molecular weight of 667.9 g/mol and contains two hydroxyl groups at positions 11 and 21 . Nodulisporic acid D (C38H49NO4) has a molecular weight of 583.8 g/mol with a hydroxyl group at position 21 . These compounds generally contain a pentadienoic acid side chain with an E,E-configuration, contributing to their biological activity.

The structural complexity of nodulisporic acids is exemplified by their IUPAC names. For instance, nodulisporic acid C is formally named as "(2E,4E)-5-[(10R,11S,17S,18S,21S,22S,23R,26S)-11,21-dihydroxy-7,7,9,9,17,18,22-heptamethyl-13-(3-methylbut-2-enyl)-8-oxa-15-azaheptacyclo[14.11.0.02,14.04,12.05,10.017,26.018,23]heptacosa-1(16),2,4(12),5,13-pentaen-22-yl]-2-methylpenta-2,4-dienoic acid" . This complexity reflects the intricate three-dimensional architecture of these molecules.

Physicochemical Properties

Nodulisporic acids possess physicochemical properties typical of complex natural products with mixed lipophilic and hydrophilic characteristics. The presence of multiple methyl groups, an indole nitrogen, and carboxylic acid functionality contributes to their unique physical and chemical behavior. The table below summarizes the key properties of major nodulisporic acid variants:

| Property | Nodulisporic Acid C | Nodulisporic Acid D |

|---|---|---|

| Molecular Formula | C43H57NO5 | C38H49NO4 |

| Molecular Weight | 667.9 g/mol | 583.8 g/mol |

| Structural Class | Indole diterpene | Indole diterpene |

| Hydroxyl Groups | Positions 11, 21 | Position 21 |

| Organism of Origin | Nodulisporium sp. | Nodulisporium sp. |

Biosynthesis of Nodulisporic Acids

The biosynthesis of nodulisporic acids involves a complex enzymatic pathway encoded by a dedicated gene cluster in Hypoxylon pulicicidum. Recent research has elucidated much of this pathway through heterologous expression studies in Penicillium paxilli .

Biosynthetic Gene Cluster

The nodulisporic acid biosynthetic gene cluster (NOD cluster) encodes multiple enzymes responsible for the assembly and modification of the indole diterpene scaffold. This cluster contains genes for the initial assembly of the basic structure as well as various modifying enzymes that introduce functional groups and structural variations . The complete elucidation of nodulisporic acid biosynthesis has revealed the genetic and biosynthetic relationships between congeners, uncovering a highly complex biosynthetic array encompassing numerous intermediates.

Biosynthetic Pathway and Key Enzymes

The biosynthetic pathway begins with the formation of a precursor compound known as NAF. Seven additional cluster-encoded gene products then elaborate this precursor through a series of enzymatic transformations . The pathway branches extensively, leading to the production of at least 37 nodulisporic acid congeners, including four major end products: NAA, NAA 1, NAA 2, and NAA 4 .

A critical juncture in the biosynthetic pathway involves the action of NodJ, a multifunctional P450 monooxygenase. This enzyme represents a pivotal branch point in the pathway, catalyzing oxidations at two separate sites that can occur independently or in combination. This promiscuous activity generates multiple oxidation products, creating a complex metabolic grid . For example, NodJ transforms NAD 4 into several products including NAD, NAD 1, NAD 5, and NAD 6, with NAD 5 serving as a precursor to advanced 1-series nodulisporic acids .

The degree of branching in nodulisporic acid biosynthesis is unprecedented in indole diterpene biosynthesis, primarily due to NodJ's unique ability to perform multiple independent oxidations and the capacity of downstream enzymes to accept these varied substrates .

Biological Activity and Mechanism of Action

Nodulisporic acids exhibit potent insecticidal and acaricidal activities, making them promising candidates for development as pest control agents.

Insecticidal Properties

In bioassays, nodulisporic acid has demonstrated effectiveness against various insect species. In blowfly and mosquito assays, nodulisporic acid proved more potent than several established insecticides including paraherquamide, malathion, and DDT, although it was less potent than ivermectin . The compound effectively kills blowflies, mosquitoes, and fruit flies, establishing its broad-spectrum activity against various insect orders .

Mode of Action

Studies using Drosophila melanogaster have revealed that nodulisporic acid acts on glutamate-gated chloride channels, similar to the mechanism of ivermectin . The primary molecular target appears to be the glutamate-gated chloride channel subunit DmGluClα. Nodulisporic acid directly activates these channels, leading to increased chloride ion flux that disrupts normal neuronal signaling in insects .

Resistance studies in Drosophila identified a proline to serine mutation (P299S) in the gene coding for the DmGluClα subunit that confers reduced sensitivity to nodulisporic acid. Flies harboring this mutation (designated as the glc strain) exhibit approximately 20-fold resistance to nodulisporic acid and 3-fold cross-resistance to ivermectin . These resistant flies show phenotypic changes including decreased brood size, decreased locomotion, and bang sensitivity, reflecting the physiological importance of glutamate-gated chloride channels.

Structure-Activity Relationship

The biological activity of nodulisporic acids appears to depend on specific structural features. The configuration of the pentadienoic acid side chain and the oxidation pattern of the polycyclic core likely influence binding to the glutamate-gated chloride channel. Electrophysiological studies using Xenopus oocytes expressing wild-type and mutant DmGluClα channels demonstrated that the P299S mutation reduces sensitivity to nodulisporic acid by approximately 10-fold . This mutation also decreases sensitivity to ivermectin and the endogenous ligand glutamate, indicating that it affects a region of the channel important for ligand recognition or channel gating.

Research Progress and Applications

Research on nodulisporic acids has progressed significantly since their discovery, with advances in understanding their structure, biosynthesis, and mechanism of action.

Heterologous Production Studies

Recent studies have focused on understanding and manipulating the biosynthetic pathway of nodulisporic acids. By expressing components of the nodulisporic acid gene cluster in Penicillium paxilli, researchers have been able to produce various nodulisporic acid congeners and identify key intermediates in the biosynthetic pathway . This heterologous expression approach has facilitated the characterization of individual enzymes and their roles in the biosynthetic process.

Novel Congeners and Intermediates

The biosynthetic studies have revealed numerous previously unknown nodulisporic acid congeners and intermediates. For example, while NAD, NAD 1, and their downstream products had been previously identified in Hypoxylon pulicicidum cultures, the intermediates NAD 5 and NAD 6 were newly discovered through heterologous expression studies . The identification of these compounds has expanded our understanding of the nodulisporic acid structural diversity and biosynthetic capabilities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume